molecular formula C18H30O B127084 2,6-Dicyclohexylcyclohexanone CAS No. 38320-20-6

2,6-Dicyclohexylcyclohexanone

Cat. No.: B127084
CAS No.: 38320-20-6
M. Wt: 262.4 g/mol
InChI Key: BQTZXRJQXMPUHY-UHFFFAOYSA-N
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Description

2,6-Dicyclohexylcyclohexanone, also known as this compound, is a useful research compound. Its molecular formula is C18H30O and its molecular weight is 262.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2,6-Dicyclohexylcyclohexan-1-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 243673. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrochemical Transformations

  • Electrochemical studies on polybrominated derivatives of cyclohexanones, including 2,6-Dicyclohexylcyclohexan-1-one analogs, have revealed pathways for their transformation into more complex cycloheptatrienones through reductive processes. This highlights its utility in generating new cyclic compounds via electrochemically induced transformations (Moiseeva et al., 2019).

Reductive Coupling

  • The compound has shown potential in reductive coupling processes. For instance, the electrochemical reductive coupling of cyclohexenones, a closely related category, has been successfully conducted in ionic liquids, demonstrating a green synthesis approach to produce 1,6-diketones, highlighting an environmentally friendly methodology for synthesizing complex molecules (Jones et al., 2012).

Synthesis of Carbocycles

  • Research on 1-silyl-2,6-diketones, which can be derived from similar structures, illustrates their utility as intermediates for synthesizing various five- and six-membered carbocycles. These processes utilize radical and anionic conditions, showcasing the versatility of cyclohexanone derivatives in synthesizing cyclic compounds with potential applications in pharmaceuticals and materials science (Chiara et al., 2006).

Photocycloaddition Reactions

  • Photocycloaddition reactions involving cyclohexenone derivatives have been explored, demonstrating their capacity to undergo dimerization and form complex polycyclic structures upon exposure to light. This research points to applications in the development of photoactive materials and understanding photoreactivity in organic compounds (Inhülsen et al., 2008).

Novel Organosilicon Compounds

  • The synthesis and application of organosilicon compounds based on 4-silacyclohexan-1-ones highlight the role of cyclohexanone derivatives in creating silicon-containing heterocycles. These compounds serve as building blocks for further synthesis, demonstrating the intersection of organosilicon chemistry and cyclohexanone derivatives for developing new materials and chemical intermediates (Geyer et al., 2015).

Mechanism of Action

The mechanism of action of a compound like “2,6-Dicyclohexylcyclohexan-1-one” would depend on its specific chemical structure and the context in which it is used . Unfortunately, specific information on the mechanism of action of this compound is not available.

Safety and Hazards

The safety and hazards associated with a compound like “2,6-Dicyclohexylcyclohexan-1-one” would depend on its specific chemical structure and properties . It’s important to refer to the relevant safety data sheets and other resources for information on handling, storage, and disposal .

Future Directions

The future directions of research involving a compound like “2,6-Dicyclohexylcyclohexan-1-one” could include the development of new synthetic methods, the exploration of novel applications, and the study of its biological activity . The field of synthetic chemistry continues to evolve, and compounds like “2,6-Dicyclohexylcyclohexan-1-one” may play a role in this evolution .

Properties

IUPAC Name

2,6-dicyclohexylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h14-17H,1-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTZXRJQXMPUHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CCCC(C2=O)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20311488
Record name 2,6-dicyclohexylcyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20311488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38320-20-6
Record name NSC243673
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243673
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-dicyclohexylcyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20311488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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